Cas no 1259228-53-9 (2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)
![2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1259228-53-9x500.png)
2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-26580348
- 2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
- 1259228-53-9
- Z826700938
- 2-fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
- 2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
-
- インチ: 1S/C16H14FNO4S/c1-11-5-7-12(8-6-11)9-10-23(21,22)18-14-4-2-3-13(17)15(14)16(19)20/h2-10,18H,1H3,(H,19,20)/b10-9+
- InChIKey: RDGBXNPJFVNFLL-MDZDMXLPSA-N
- ほほえんだ: S(/C=C/C1C=CC(C)=CC=1)(NC1C=CC=C(C=1C(=O)O)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 335.06275726g/mol
- どういたいしつりょう: 335.06275726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 91.8Ų
2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580348-0.05g |
2-fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid |
1259228-53-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acidに関する追加情報
Comprehensive Overview of 2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1259228-53-9)
2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1259228-53-9) is a fluorinated benzoic acid derivative with a unique sulfonamide linkage. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its molecular structure combines a fluoro-substituted benzoic acid core with a vinyl sulfonamide moiety, offering versatile reactivity for drug discovery and material science applications.
Recent studies highlight the growing demand for fluorinated compounds in medicinal chemistry, driven by their enhanced metabolic stability and membrane permeability. As a sulfonamide-containing scaffold, this compound aligns with trends in targeting enzyme inhibition and protein-protein interactions—hot topics in oncology and inflammation research. Researchers frequently search for "CAS 1259228-53-9 solubility" or "2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid synthesis," reflecting its practical utility in lab settings.
The compound’s ethenesulfonamido group enables selective modifications, making it valuable for structure-activity relationship (SAR) studies. Its 4-methylphenyl substituent further enhances lipophilicity, a critical factor in CNS drug design. Discussions on platforms like ResearchGate often focus on "fluorinated sulfonamides in drug delivery"—a niche where this molecule shows promise due to its balanced polarity.
From a synthetic chemistry perspective, 1259228-53-9 serves as a building block for heterocyclic systems. Patent literature reveals its use in preparing kinase inhibitors, correlating with the surge in searches for "small molecule therapeutics 2024." Analytical data (e.g., HPLC purity ≥98%) and storage recommendations (-20°C under inert gas) are frequently queried, underscoring its role in high-value R&D workflows.
Environmental and regulatory aspects are also pertinent. While not classified as hazardous, proper handling of fluorinated aromatic compounds is emphasized in ESG-focused research. Queries like "green chemistry approaches for sulfonamide derivatives" mirror industry shifts toward sustainable synthesis of such intermediates.
In summary, 2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid exemplifies innovation at the intersection of fluorine chemistry and medicinal scaffolds. Its dual functionality—as a probe molecule and precursor—positions it as a compelling subject for both academic and industrial investigations, particularly in emerging fields like targeted protein degradation and covalent drug design.
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